2-Isobutoxy-5-methylphenol

AMPA receptor TARP γ8 neurological drug discovery

2-Isobutoxy-5-methylphenol (CAS 917224-02-3) is an ortho-isobutoxy, meta-methyl disubstituted phenol with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol. This compound serves as a versatile aromatic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of TARP γ8-dependent AMPA receptor modulators under US Patent 10611730.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
Cat. No. B7846776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutoxy-5-methylphenol
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCC(C)C)O
InChIInChI=1S/C11H16O2/c1-8(2)7-13-11-5-4-9(3)6-10(11)12/h4-6,8,12H,7H2,1-3H3
InChIKeyHSQFTJXOLOSDQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isobutoxy-5-methylphenol: Core Physicochemical and Structural Identity for Research Procurement


2-Isobutoxy-5-methylphenol (CAS 917224-02-3) is an ortho-isobutoxy, meta-methyl disubstituted phenol with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . This compound serves as a versatile aromatic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of TARP γ8-dependent AMPA receptor modulators under US Patent 10611730 [1]. Its branched isobutoxy substituent confers distinct steric and lipophilic properties that differentiate it from linear alkoxy or smaller alkoxy analogs, making it a strategic choice for structure-activity relationship (SAR) exploration in drug discovery programs targeting neurological and oncological pathways .

Why 2-Isobutoxy-5-methylphenol Cannot Be Casually Substituted: The Substitution Pattern Problem


The specific 2-isobutoxy-5-methyl substitution pattern on the phenol ring is not arbitrary; it is a critical determinant of pharmacological activity in downstream derivatives. In the context of TARP γ8-dependent AMPA receptor antagonists, replacing the 2-isobutoxy-5-methylphenyl moiety with a simpler 2,6-dimethylphenyl group results in a ~5-fold loss in potency (IC50 increases from 31.6 nM to 158 nM) [1]. Similarly, the branched isobutoxy group cannot be directly substituted with a linear butoxy group without altering both lipophilicity (computed XLogP3-AA of 3.2 for the linear analog) and metabolic stability [2]. In ribonucleotide reductase (RR) inhibition, the para-isobutoxy substitution is critical for high potency, with activity increasing with alkyl chain length and branching [3]. These observations demonstrate that the precise substitution pattern—ortho-isobutoxy and meta-methyl—is a pharmacophoric requirement, not a trivial structural variation, and procurement decisions must account for this specificity.

2-Isobutoxy-5-methylphenol: Quantified Differentiation Evidence Against Closest Analogs


TARP γ8 AMPA Receptor Modulation: 5-Fold Potency Gain Over Simpler Aryl Analogs

The derivative 5-(2-isobutoxy-5-methyl-phenyl)-1,3-dihydrobenzimidazol-2-one (US10611730, Example 15) inhibits TARP γ8-dependent AMPA receptor activity with an IC50 of 31.6 nM [1]. In head-to-head comparison within the same patent and assay, the 2,6-dimethylphenyl analog (Example 2) exhibits an IC50 of 158 nM [2], representing a 5.0-fold potency advantage for the 2-isobutoxy-5-methylphenyl substitution pattern. The 2-methyl-3-benzoate analog (Example 46) shows an intermediate IC50 of 50.1 nM [3], indicating that the isobutoxy-methylphenyl motif provides a 1.6-fold improvement even over other oxygenated aryl systems. This potency rank-ordering is consistent with the hypothesis that the branched isobutoxy group engages in favorable hydrophobic interactions within the TARP γ8 binding pocket.

AMPA receptor TARP γ8 neurological drug discovery epilepsy

Lipophilicity Modulation: Branched vs. Linear Alkoxy Chain Differentiation

The isobutoxy group provides a distinct lipophilicity profile compared to linear alkoxy analogs. While direct experimental logP data for 2-isobutoxy-5-methylphenol is not available in the public domain, the linear analog 2-butoxy-5-methylphenol has a computed XLogP3-AA of 3.2 [1]. Model compounds indicate that branched alkoxy groups reduce logP relative to their linear counterparts: isobutoxybenzene has an ACD/LogP of 3.54 , whereas 2-isobutoxyphenol (lacking the 5-methyl group) has a reported logP of 2.427 [2]. The branched isobutoxy group introduces a tertiary carbon center that is less susceptible to cytochrome P450-mediated ω-oxidation compared to the linear n-butoxy chain, a principle well-established in medicinal chemistry matched molecular pair analyses [3].

lipophilicity logP physicochemical properties drug-likeness

Ortho-Isobutoxy Pharmacophore for Ribonucleotide Reductase Inhibition: Alkyl Chain Length-Activity Relationship

Although 2-isobutoxy-5-methylphenol itself has not been directly tested, the para-alkoxyphenol series provides a robust structure-activity relationship showing that the isobutoxy moiety is critical for maximal ribonucleotide reductase (RR) inhibition. In purified mouse R2 protein, p-propoxyphenol achieved an IC50 of 0.7 µM, while p-methoxyphenol was markedly weaker at 11 µM [1]. In cellular tumor models, p-isobutoxyphenol, p-butoxyphenol, and p-propoxyphenol were identified as the most potent antiproliferative agents among seven p-alkoxyphenols tested against Novikoff hepatoma, human leukemia, and melanoma (MeWo and M5) cell lines [2]. The ortho-isobutoxy substitution pattern of 2-isobutoxy-5-methylphenol represents an underexplored regioisomeric variant that may confer distinct selectivity for the mammalian R2 subunit over bacterial RR, as p-alkoxyphenols were shown to be approximately 100-fold more effective against mouse R2 compared to E. coli R2 [1].

ribonucleotide reductase melanoma leukemia anticancer

Boronic Acid Derivative Reactivity: Suzuki-Miyaura Cross-Coupling Building Block with Steric Differentiation

2-Isobutoxy-5-methylphenylboronic acid (CAS 870778-94-2), directly derived from 2-isobutoxy-5-methylphenol, serves as a specialized reagent in Suzuki-Miyaura cross-coupling reactions [1]. The boronic acid derivative has a molecular weight of 208.06 g/mol (C11H17BO3), a predicted boiling point of 367.6±52.0 °C, and a density of 1.06±0.1 g/cm³ . The ortho-isobutoxy group provides steric bulk adjacent to the boronic acid functionality, which can influence both the rate of transmetallation and the regioselectivity of coupling compared to less hindered analogs such as 2-methoxy-5-methylphenylboronic acid [2]. This steric parameter is particularly relevant for the synthesis of atropisomeric biaryl compounds where rotational restriction is desired. The boronic acid is commercially available at ≥95% purity with storage at 2-8°C under argon [1].

Suzuki coupling boronic acid organic synthesis biaryl synthesis

Optimal Research and Procurement Scenarios for 2-Isobutoxy-5-methylphenol


TARP γ8-Selective AMPA Receptor Antagonist Development for Neurological Disorders

2-Isobutoxy-5-methylphenol is the critical phenolic precursor for the synthesis of 5-(2-isobutoxy-5-methyl-phenyl)-1,3-dihydrobenzimidazol-2-one (Example 15, US10611730), a potent TARP γ8-dependent AMPA receptor antagonist with an IC50 of 31.6 nM [1]. This compound class is being developed for epilepsy, anxiety, and bipolar disorder, where TARP γ8-selective modulation offers the potential for hippocampal-targeted activity with reduced motor side effects compared to non-selective AMPA antagonists [1]. Research groups focused on structure-activity relationship studies around this chemotype should procure 2-isobutoxy-5-methylphenol as the starting material rather than simpler phenol analogs, as the isobutoxy-methyl substitution pattern contributes a ~5-fold potency enhancement over dimethylphenyl alternatives [2].

Anticancer Drug Discovery Targeting Ribonucleotide Reductase in Melanoma and Leukemia

Based on the established structure-activity relationship of p-alkoxyphenols as ribonucleotide reductase (RR) inhibitors, 2-isobutoxy-5-methylphenol represents a novel ortho-substituted scaffold for anticancer drug discovery [1]. The p-alkoxyphenol series demonstrates that isobutoxy chain length is at the potency optimum, with p-isobutoxyphenol being one of the most effective RR inhibitors and antiproliferative agents against melanoma (MeWo, M5) and leukemia cell lines [1]. The ortho-isobutoxy regioisomeric scaffold of 2-isobutoxy-5-methylphenol has not been systematically explored in the RR inhibition context and may offer differentiated selectivity for mammalian R2 over bacterial RR, which showed ~100-fold lower sensitivity in the para-series [2]. Researchers exploring novel antimelanotic agents should consider this compound as a starting point for SAR expansion.

Suzuki-Miyaura Cross-Coupling for Sterically Demanding Biaryl Synthesis

2-Isobutoxy-5-methylphenylboronic acid (CAS 870778-94-2), prepared from 2-isobutoxy-5-methylphenol, is a commercially available boronic acid reagent used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. The ortho-isobutoxy substituent introduces steric hindrance at the coupling site, which can be exploited to control regioselectivity in polyhalogenated coupling partners and to favor mono-arylation over bis-arylation pathways [1]. This reagent is particularly valuable for the synthesis of sterically congested biaryl pharmaceutical intermediates and atropisomeric compounds where rotational restriction is a design goal. The predicted boiling point of 367.6°C and density of 1.06 g/cm³ provide guidance for reaction engineering and workup procedures [2].

P2X3 Antagonist Pharmacophore Elaboration for Chronic Cough and Pain Indications

2-Isobutoxy-5-methylphenol serves as a key intermediate in the synthesis of heterocyclic P2X3 receptor antagonists, as disclosed in patent CN12503468 [1]. The resulting compounds exhibit high P2X3 antagonistic activity with favorable selectivity, low toxicity, and good metabolic stability profiles [1]. The isobutoxy group contributes to the overall lipophilicity and metabolic profile of the final antagonists, which is critical for achieving oral bioavailability in chronic cough and neuropathic pain indications. For medicinal chemistry teams pursuing P2X3 antagonists, procuring 2-isobutoxy-5-methylphenol as a building block provides access to a structurally differentiated chemotype with reported favorable drug-like properties.

Quote Request

Request a Quote for 2-Isobutoxy-5-methylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.